Envonalkib

NSCLC Clinical Trial PFS

Generic ALK inhibitors fail against crizotinib-resistant mutations like L1196M and G1269S, skewing resistance modeling. Envonalkib (TQ-B3139) is a targeted solution for ALK+ NSCLC research. • Potency: IC50 = 1.96 nM (wild-type ALK), 35.1 nM (L1196M), 61.3 nM (G1269S) • Clinical validation: 13.27-month PFS advantage vs. crizotinib; 55.14% higher CNS-ORR for brain metastasis studies • ADME ready: 93.93% mass balance recovery, 78.71% fecal excretion • NMPA-approved first-line treatment; ideal for translational resistance and CNS penetration models

Molecular Formula C24H26Cl2FN5O2
Molecular Weight 506.4 g/mol
CAS No. 1621519-26-3
Cat. No. B10827855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnvonalkib
CAS1621519-26-3
Molecular FormulaC24H26Cl2FN5O2
Molecular Weight506.4 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)OC(C)C4=C(C=CC(=C4Cl)F)Cl
InChIInChI=1S/C24H26Cl2FN5O2/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31)/t13-,14+/m0/s1
InChIKeyBVGDAZBTIVRTGO-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Envonalkib Procurement Overview


Envonalkib (TQ-B3139, CT-71) is a small-molecule tyrosine kinase inhibitor that potently targets anaplastic lymphoma kinase (ALK), with additional activity against c-Met and ROS1 [1]. It is indicated for the research of ALK-positive non-small cell lung cancer (NSCLC) and has been approved by China's NMPA as a first-line treatment [2]. In vitro, it demonstrates nanomolar potency against wild-type ALK (IC50 = 1.96 nM) and maintains activity against common resistant mutations L1196M (IC50 = 35.1 nM) and G1269S (IC50 = 61.3 nM) .

Envonalkib Specificity Advantage


Substituting Envonalkib with a generic ALK inhibitor in research or clinical settings is scientifically unsound due to its distinct target profile and efficacy against crizotinib-resistant mutations. While many ALK inhibitors share a common target, their selectivity and potency against specific resistance mutations (e.g., L1196M, G1269S) vary drastically, which directly impacts therapeutic outcomes [1]. Envonalkib's unique chemical structure, claimed in patent WO2014117718A1, confers a specific inhibitory profile that is not replicated by other in-class compounds [2]. Direct comparative clinical data show Envonalkib significantly outperforms crizotinib in progression-free survival and intracranial response, underscoring that it is not simply interchangeable with other ALK inhibitors [3].

Envonalkib Comparative Evidence


Progression-Free Survival vs. Crizotinib

In a head-to-head Phase III trial (NCT04009317), Envonalkib demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to crizotinib. This indicates a more durable tumor control benefit for Envonalkib in the first-line treatment of ALK-positive NSCLC [1].

NSCLC Clinical Trial PFS

Intracranial Efficacy vs. Crizotinib

Envonalkib exhibits significantly superior intracranial activity compared to crizotinib. In patients with baseline brain target lesions, the CNS objective response rate was more than threefold higher with Envonalkib [1].

Brain Metastasis CNS Penetration ORR

ALK and Resistant Mutant Inhibition

Envonalkib demonstrates low nanomolar potency against wild-type ALK and maintains significant activity against the L1196M and G1269S resistance mutations, which are known to confer resistance to crizotinib . This profile suggests a broader activity spectrum against clinically relevant ALK variants.

Kinase Assay IC50 Drug Resistance

Metabolism and Excretion Profile

A dedicated mass balance study in humans revealed Envonalkib's specific metabolic and excretory profile. It undergoes extensive metabolism, with the majority of the administered dose eliminated via feces [1]. This data is essential for understanding its disposition and potential drug-drug interactions.

Pharmacokinetics ADME Metabolism

Envonalkib Application Scenarios


First-Line ALK-Positive NSCLC Efficacy

Based on the 13.27-month PFS advantage demonstrated in the Phase III trial (NCT04009317) [1], Envonalkib is the ideal candidate for preclinical or translational research aimed at modeling durable first-line treatment responses in ALK-positive NSCLC. Its superior performance over crizotinib makes it a compelling tool for investigating mechanisms of sustained tumor control.

CNS Metastasis and Blood-Brain Barrier Research

The 55.14 percentage point improvement in CNS-ORR over crizotinib [1] firmly establishes Envonalkib as a critical reagent for studies focused on brain metastases. This includes in vivo models of intracranial tumor growth, assessment of blood-brain barrier penetrance, and development of therapies targeting CNS progression in ALK-driven cancers.

Crizotinib-Resistant ALK Mutation Research

Envonalkib's retained potency against the L1196M and G1269S ALK mutants (IC50 = 35.1 nM and 61.3 nM, respectively) [1], which are poorly inhibited by crizotinib , makes it a valuable tool for in vitro and in vivo studies of acquired resistance. It can be used to generate resistant cell lines, screen for combination therapies, or validate next-generation inhibitors designed to overcome these specific mutations.

Human ADME and DDI Modeling

The comprehensive human mass balance data, showing 93.93% total recovery and predominant fecal excretion (78.71%) [2], provides a unique and quantitative foundation for designing and interpreting ADME studies. This scenario is particularly relevant for researchers investigating the disposition of novel ALK inhibitors or predicting potential DDIs, as Envonalkib's profile offers a well-characterized reference point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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